molecular formula C17H26ClF3N4O B10917229 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]propanamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]propanamide

Cat. No.: B10917229
M. Wt: 394.9 g/mol
InChI Key: ITJLMXSFRIROFC-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE is a complex organic compound characterized by the presence of a pyrazole ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine or pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the amide moiety.

    Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. These groups are known to influence the pharmacokinetics and pharmacodynamics of molecules .

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drugs .

Industry

In the industrial sector, this compound may be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity .

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the cyclopropyl group may influence the compound’s overall conformation and stability . The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE lies in its combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H26ClF3N4O

Molecular Weight

394.9 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]propanamide

InChI

InChI=1S/C17H26ClF3N4O/c1-5-24(6-2)9-10(3)22-16(26)11(4)25-14(12-7-8-12)13(18)15(23-25)17(19,20)21/h10-12H,5-9H2,1-4H3,(H,22,26)

InChI Key

ITJLMXSFRIROFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)NC(=O)C(C)N1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2

Origin of Product

United States

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